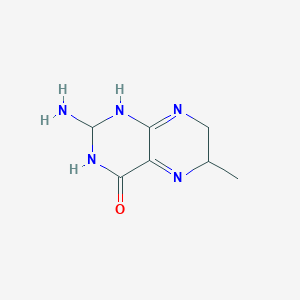
2-Amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyldihydro-(6H)-pterin is a heterocyclic compound that belongs to the pterin family. Pterins are known for their role in various biological processes, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes a pteridine ring system with a methyl group at the 6th position and a dihydro configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyldihydro-(6H)-pterin typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a pteridine precursor with a methylating agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 6-methyldihydro-(6H)-pterin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methyldihydro-(6H)-pterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpterin.
Reduction: It can be reduced to form tetrahydropterin derivatives.
Substitution: The methyl group at the 6th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a base.
Major Products:
Oxidation: 6-Methylpterin
Reduction: Tetrahydropterin derivatives
Substitution: Various substituted pterin derivatives
Scientific Research Applications
6-Methyldihydro-(6H)-pterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pterin derivatives.
Biology: The compound plays a role in studying enzyme mechanisms and cofactor interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: The compound is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-methyldihydro-(6H)-pterin involves its interaction with specific enzymes and molecular targets. The compound acts as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. It is involved in pathways such as the biosynthesis of neurotransmitters and the metabolism of amino acids.
Comparison with Similar Compounds
6-Methylpterin: An oxidized form of 6-methyldihydro-(6H)-pterin.
Tetrahydropterin: A reduced form with additional hydrogen atoms.
Pterin: The parent compound without the methyl group.
Uniqueness: 6-Methyldihydro-(6H)-pterin is unique due to its specific methylation and dihydro configuration, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H11N5O |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,7H,2,8H2,1H3,(H,9,11)(H,12,13) |
InChI Key |
JZHUDBMUACQLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2C(=N1)C(=O)NC(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





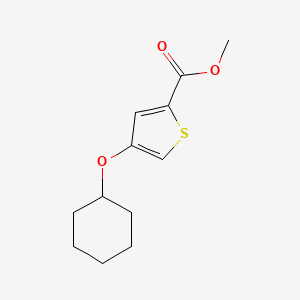

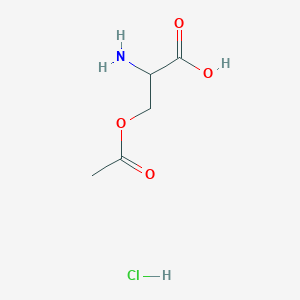
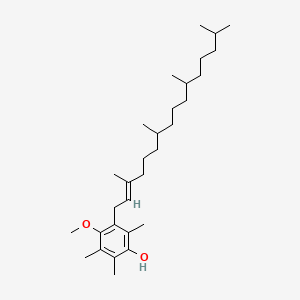
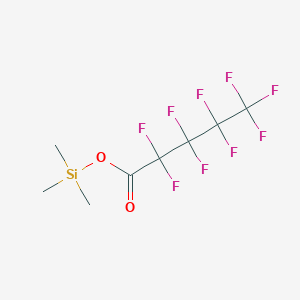
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)

![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)



